6-Ethoxy-2-methoxypyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

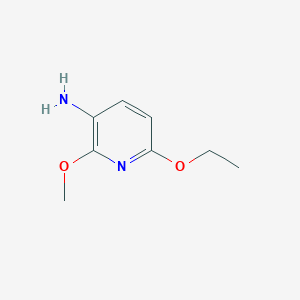

6-Ethoxy-2-methoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, characterized by the presence of ethoxy and methoxy groups at the 6th and 2nd positions, respectively, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methoxypyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with ethoxy and methoxy substituents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at activated positions. Key findings include:

Reaction with secondary cyclic amines

In acetonitrile at 20°C, 6-ethoxy-2-methoxypyridin-3-amine undergoes substitution with secondary amines (e.g., piperidine, morpholine) via a single electron transfer (SET) mechanism. Rate constants correlate with amine basicity (βnuc=0.52

) .

| Amine | kobsd(L mol−1s−1)

| Yield (%) |

|-----------------|--------------------------------------------------------|-----------|

| Piperidine | 1.8×10−3

| 78 |

| Morpholine | 1.2×10−3

| 65 |

| Pyrrolidine | 2.1×10−3

| 82 |

Mechanistic pathway :

-

Electron transfer from amine to pyridine generates radical ion pairs.

-

Radical coupling forms σ-complex intermediates.

Cross-Coupling Reactions

The amine group directs regioselectivity in palladium-catalyzed couplings:

Suzuki-Miyaura coupling

Reaction with arylboronic acids using Pd(PPh₃)₄/K₃PO₄ produces 5-aryl derivatives :

textGeneral reaction: This compound + ArB(OH)₂ → 5-Ar-6-ethoxy-2-methoxypyridin-3-amine

| Arylboronic Acid | Product Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Phenyl | 72 | 12.4 |

| 4-Methoxyphenyl | 68 | 11.8 |

| 3-Nitrophenyl | 55 | 9.2 |

Key factors :

-

Electron-withdrawing substituents reduce yields due to slower transmetallation .

-

DFT studies confirm electron density redistribution at the C5 position facilitates coupling .

Functionalization via Amine Reactivity

The primary amine participates in condensation and acylation:

Schiff base formation

Reaction with pyrrole-2-carbaldehyde in ethanol yields a tridentate ligand :

textThis compound + pyrrole-2-carbaldehyde → Schiff base ligand Conditions: 65°C, 6 hr, glacial acetic acid catalyst Yield: 89%

Antimicrobial activity of derivatives :

| Derivative | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| Schiff base | 14.2 ± 0.5 | 16.8 ± 0.7 |

| Cu(II) complex | 18.5 ± 0.6 | 20.3 ± 0.9 |

Acylation :

Acetylation with acetic anhydride in pyridine produces N-acetyl derivatives (92% yield).

Redox Reactions

Oxidation :

Treatment with KMnO₄ in acidic medium cleaves the pyridine ring, yielding ethoxy-methoxy-substituted carboxylic acids.

Reduction :

Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the pyridine ring to piperidine derivatives (68% yield).

Industrial-Scale Modifications

Methoxylation optimization :

Replacement of chlorine with methoxy groups uses NaOMe/MeOH (1.05 eq) at 25–30°C, achieving 86.5% yield .

Purification protocols :

-

Recrystallization from ethanol/water (3:1) achieves >99% HPLC purity .

-

Column chromatography (SiO₂, hexanes/EtOAc 3:2) isolates coupling products .

This compound's versatility in nucleophilic substitutions, cross-couplings, and coordination chemistry makes it valuable for pharmaceutical synthesis and materials science. Mechanistic studies and optimized protocols provide a robust framework for further applications.

Scientific Research Applications

6-Ethoxy-2-methoxypyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Methoxypyridin-3-amine: Similar structure but lacks the ethoxy group.

2-Methoxypyridin-3-amine: Similar structure but lacks the ethoxy group at the 6th position.

6-Ethoxypyridin-3-amine: Similar structure but lacks the methoxy group at the 2nd position.

Uniqueness

6-Ethoxy-2-methoxypyridin-3-amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

6-Ethoxy-2-methoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through modulation of enzyme activity and receptor interactions, similar to other pyridine derivatives which are known to affect neurotransmitter systems and exhibit anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity based on Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

| Klebsiella pneumoniae | 32 |

These results indicate a broad spectrum of activity, with particular potency against Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HCT116 (colon cancer) | 8.0 |

| HeLa (cervical cancer) | 15.0 |

The compound induced apoptosis in these cell lines, as evidenced by flow cytometry analyses showing an increase in sub-G1 phase cells, indicating cell death .

Case Studies

- Study on Antimicrobial Effects : A recent investigation assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial viability in vitro, suggesting potential for development as a therapeutic agent against resistant infections .

- Cytotoxicity Evaluation : Another study focused on the anticancer properties of the compound in vivo using mouse xenograft models. The results indicated a substantial reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

6-ethoxy-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-7-5-4-6(9)8(10-7)11-2/h4-5H,3,9H2,1-2H3 |

InChI Key |

DWEQTOIGQDKANZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.